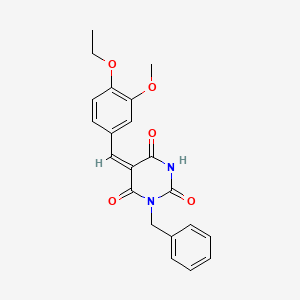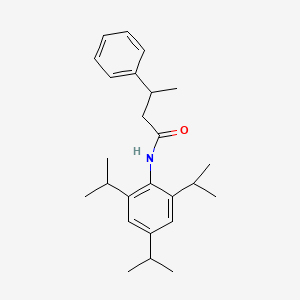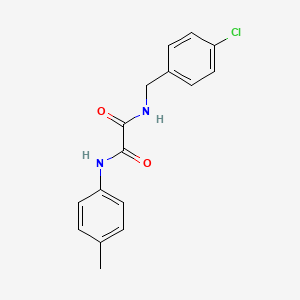
1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BEMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BEMP is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. Additionally, 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for laboratory experiments. It is relatively easy to synthesize and has shown low toxicity in animal studies. 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable under various conditions and can be easily stored. However, one limitation of 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione-based therapies for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione's potential as an anticancer agent. Additionally, further studies are needed to understand the mechanisms of action of 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising chemical compound that has shown potential therapeutic applications in various areas. 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, antitumor, and anticonvulsant properties. Further research is needed to fully understand the mechanisms of action of 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to optimize its pharmacological properties for clinical use.
Synthesis Methods
1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 4-ethoxy-3-methoxybenzaldehyde with benzylamine, followed by cyclization with barbituric acid in the presence of acetic acid. Another method involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with benzylamine, followed by condensation with barbituric acid in the presence of sodium acetate.
Scientific Research Applications
1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and anticonvulsant properties. 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(5E)-1-benzyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-3-28-17-10-9-15(12-18(17)27-2)11-16-19(24)22-21(26)23(20(16)25)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H,22,24,26)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRMPQRXULAYHT-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethylphenyl)-5-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934889.png)
![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4934895.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)

![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)

![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)

